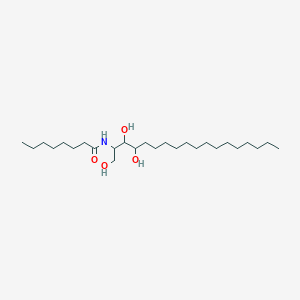![molecular formula C9H16CaNO5+ B12321784 calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate](/img/structure/B12321784.png)
calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a white crystalline powder with a molecular formula of C18H32CaN2O10 and a molecular weight of 476.53 g/mol . This compound is widely used in the pharmaceutical, food, and cosmetic industries due to its role as a vitamin and its stability compared to free pantothenic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate is synthesized through the reaction of pantothenic acid with calcium hydroxide. The process involves the following steps:
Pantothenic Acid Preparation: Pantothenic acid is synthesized from β-alanine and pantoic acid.
Calcium Salt Formation: Pantothenic acid is then reacted with calcium hydroxide to form calcium D-pantothenate.
Industrial Production Methods
In industrial settings, the production of calcium D-pantothenate involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and the product is often crystallized and dried to obtain the final white crystalline powder .
Análisis De Reacciones Químicas
Types of Reactions
Calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release pantothenic acid and calcium ions.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Substitution: The amide group in the compound can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic aqueous solutions.
Oxidation and Reduction: Requires specific oxidizing or reducing agents.
Substitution: Involves nucleophiles or electrophiles depending on the reaction.
Major Products Formed
Hydrolysis: Pantothenic acid and calcium ions.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other compounds.
Biology: Studied for its role in cellular metabolism and enzyme function.
Medicine: Used in the formulation of vitamin supplements and as a therapeutic agent for conditions related to vitamin B5 deficiency.
Industry: Employed in the food and cosmetic industries as a nutrient supplement and stabilizer
Mecanismo De Acción
The mechanism of action of calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate involves its conversion to pantothenic acid in the body. Pantothenic acid is a precursor to coenzyme A (CoA), which is essential for fatty acid synthesis and metabolism. It plays a crucial role in the Krebs cycle, aiding in the production of energy. The compound’s molecular targets include enzymes involved in these metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pantothenic Acid: The free acid form of vitamin B5.
Pantothenol: An alcohol analog of pantothenic acid, often used in cosmetics.
Pantethine: A dimeric form of pantothenic acid with additional biological activity.
Uniqueness
Calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate is unique due to its stability and solubility compared to free pantothenic acid. It is more stable in formulations and has better bioavailability, making it a preferred choice in supplements and fortified foods .
Propiedades
Fórmula molecular |
C9H16CaNO5+ |
|---|---|
Peso molecular |
258.30 g/mol |
Nombre IUPAC |
calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate |
InChI |
InChI=1S/C9H17NO5.Ca/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;+2/p-1 |
Clave InChI |
SXRRAEDIIGNDNU-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6,7-Dihydroxy-2,2-dimethyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-yl)methyl sulfamate](/img/structure/B12321706.png)


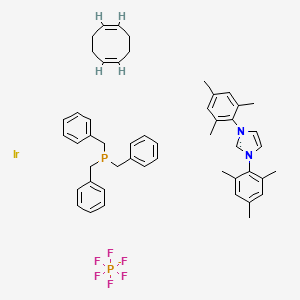
![2,5a-Dimethyl-1-propan-2-yl-1,1a,1b,3,4,5,6,6a-octahydrocyclopropa[a]indene-2,5-diol](/img/structure/B12321722.png)
![(2S,3S,4S,5R)-6-[4-(5,7-Dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12321728.png)
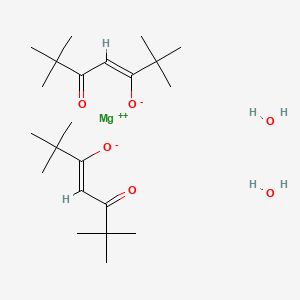
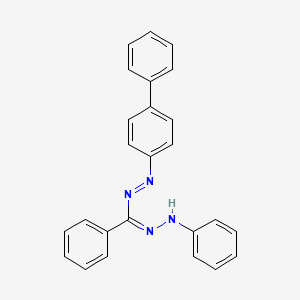
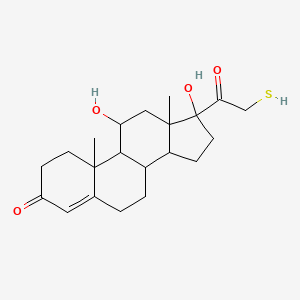


![trisodium;2-[5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12321764.png)
![(4,6,8,8a,10-pentaacetyloxy-3a-hydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl) benzoate](/img/structure/B12321765.png)
